Estradiol 3-Valerate

描述

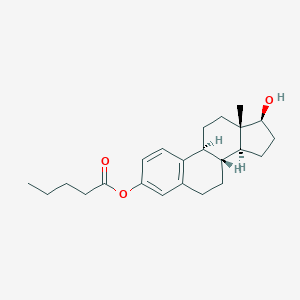

Estradiol 3-valerate (CAS: 21881-45-8) is a chemical derivative of estradiol, where a valerate ester group is attached to the 3-position of the steroid backbone. This contrasts with the more commonly used estradiol 17-valerate (CAS: 979-32-8), where the ester is at the 17-position. While estradiol 17-valerate is a well-characterized prodrug used in hormone replacement therapy (HRT) and assisted reproductive technologies, this compound is primarily recognized as a synthetic impurity or metabolite in pharmaceutical quality control .

准备方法

Synthetic Routes and Reaction Conditions: Estradiol 3-Valerate is synthesized by reacting estradiol with valeric anhydride in the presence of a base such as pyridine. The reaction typically involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to yield estradiol and valeric acid.

Oxidation: this compound can be oxidized to form estrone valerate, which is a less potent estrogen.

Reduction: Reduction reactions can convert estradiol valerate back to estradiol.

Common Reagents and Conditions:

Hydrolysis: Water and esterases.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Estradiol and valeric acid.

Oxidation: Estrone valerate.

Reduction: Estradiol.

科学研究应用

Medical Uses

Hormone Replacement Therapy (HRT)

Estradiol 3-valerate is primarily employed in HRT for menopausal women. It alleviates symptoms such as hot flashes, vaginal atrophy, and mood disturbances associated with estrogen deficiency. The typical dosage for treating menopausal symptoms ranges from 10 to 20 mg administered via intramuscular injection every four weeks .

Transgender Hormone Therapy

In transgender women, EV serves as a crucial component of feminizing hormone therapy. Dosages typically range from 5 to 20 mg every two weeks, with some cases requiring up to 40 mg . This application has shown significant psychological and physiological benefits for individuals undergoing gender transition.

Contraceptive Use

Estradiol valerate is also included in combined oral contraceptives, often paired with progestins such as dienogest. This formulation not only prevents pregnancy but also helps manage menstrual disorders .

Treatment of Hormone-Sensitive Cancers

In men, EV is utilized in the palliative treatment of advanced prostate cancer. It is administered at doses of 30 mg or more every one to two weeks to counteract androgen effects . Additionally, low doses of EV have been explored in treating breast cancer in women who have developed resistance to aromatase inhibitors .

Pharmacokinetics and Safety

The pharmacokinetics of estradiol valerate indicate that it is rapidly absorbed and converted into estradiol in the body. Studies show that its bioavailability can vary based on the formulation and administration route (oral vs. injectable) . Safety profiles indicate that while generally well-tolerated, estradiol valerate can pose risks such as thromboembolic events and should be used cautiously in individuals with a history of cardiovascular issues .

Dosage and Administration

| Indication | Route | Typical Dosage | Frequency |

|---|---|---|---|

| Menopausal Symptoms | IM Injection | 10-20 mg | Every 4 weeks |

| Transgender Hormone Therapy | IM Injection | 5-20 mg (up to 40 mg) | Every 2 weeks |

| Advanced Prostate Cancer | IM Injection | ≥30 mg | Every 1-2 weeks |

| Oral Contraceptive | Oral Tablet | 0.5-4 mg | Daily |

Available Forms

| Formulation Type | Form | Concentration | Brand Names |

|---|---|---|---|

| Injectable | Oil solution | 5, 10, 20, 40 mg/mL | Delestrogen |

| Oral | Tablet | 0.5, 1, 2, 4 mg | Progynova |

| Combined Oral Contraceptive | Tablet | Estradiol + Progestin | Natazia |

Case Studies

-

Transgender Health Outcomes

A study involving transgender women receiving estradiol valerate showed significant improvements in mental health scores and quality of life metrics after six months of treatment. Participants reported reduced anxiety and depression levels alongside physical changes consistent with feminization . -

Menopausal Symptom Relief

In a clinical trial assessing the efficacy of estradiol valerate for menopausal symptoms, participants experienced a marked reduction in hot flashes and improved sleep quality compared to placebo groups over a twelve-week period . -

Breast Cancer Treatment Resistance

A recent investigation into the use of low-dose estradiol valerate for women previously treated with aromatase inhibitors demonstrated promising results in managing resistant breast cancer cases, suggesting a potential role for EV in salvage therapy .

作用机制

Estradiol 3-Valerate acts as a prodrug of estradiol. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors (ERα and ERβ) in target tissues. This binding activates the estrogen receptors, leading to the regulation of gene transcription and subsequent physiological effects. The primary molecular targets include the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

相似化合物的比较

Estradiol 17-Valerate

Structural and Pharmacokinetic Differences :

- Ester Position : The 17-valerate form undergoes enzymatic cleavage in vivo to release estradiol, providing sustained hormonal activity due to slower hepatic metabolism. In contrast, the 3-valerate configuration may alter metabolic pathways, though clinical data are lacking .

- Bioavailability : Estradiol 17-valerate, when administered orally or intramuscularly, shows increased lipid solubility, leading to prolonged release. High-fat meals enhance its absorption, as observed in pharmacokinetic (PK) studies .

- Clinical Use : Widely used in HRT and in vitro fertilization (IVF) for endometrial preparation, estradiol 17-valerate demonstrates efficacy in achieving pregnancy rates comparable to transdermal estradiol (30.2% vs. 33.3% in FET cycles) .

Other Estradiol Esters

- Estradiol Cypionate : A 17-ester with a cyclopentylpropionate group, this compound has an extended half-life (up to 11 days post-injection) compared to estradiol valerate (3–7 days). It is preferred for long-term HRT due to reduced dosing frequency .

- Estradiol Benzoate : A shorter-acting ester (half-life: 2–3 days), used primarily in veterinary medicine. Its rapid release profile contrasts with the sustained action of valerate derivatives .

Table 1: Key Properties of Estradiol Esters

| Compound | Ester Position | Molecular Weight | Half-Life | Administration Route |

|---|---|---|---|---|

| Estradiol 3-Valerate | 3 | 356.5 g/mol | Not reported | N/A (impurity) |

| Estradiol 17-Valerate | 17 | 356.5 g/mol | 3–7 days | Oral, IM |

| Estradiol Cypionate | 17 | 392.5 g/mol | 7–11 days | IM |

Transdermal Estradiol

Transdermal patches (e.g., 100 µg 17ß-estradiol) bypass first-pass metabolism, yielding steadier serum levels. In FET cycles, transdermal administration achieved similar pregnancy rates to oral estradiol valerate (32.6% vs. 33.3%) but with lower patient burden and cost .

Table 2: Clinical Outcomes in FET Cycles (Transdermal vs. Oral Estradiol Valerate)

| Parameter | Transdermal Estradiol | Oral Estradiol Valerate | p-value |

|---|---|---|---|

| Clinical Pregnancy Rate | 30.2% | 33.3% | 0.810 |

| Estradiol Level (Day of ET) | 654.8 pg/mL | 1082.5 pg/mL | 0.001 |

| Cycle Cancellation Rate | 0% | 6.7% | N/A |

Micronized Estradiol (Estrace)

Micronized estradiol (e.g., Estrace) is unesterified, allowing direct absorption. While bioequivalent to estradiol valerate in efficacy, generic formulations are cost-effective alternatives .

生物活性

Estradiol 3-valerate (EV) is a synthetic estrogen that functions primarily as a prodrug, converting into estradiol upon administration. Its biological activity is significant in hormone replacement therapy, contraception, and the treatment of various estrogen-deficiency conditions. This article delves into its pharmacokinetics, mechanisms of action, clinical applications, and safety profile, supported by empirical data and case studies.

Pharmacokinetics

Absorption and Metabolism

Upon administration, estradiol valerate undergoes hydrolysis to release estradiol and valeric acid. This process occurs during intestinal absorption or the first-pass metabolism in the liver. The pharmacokinetic parameters of estradiol valerate include:

- Maximum Serum Concentration (Cmax) : Achieved approximately 6 hours post-administration.

- Half-Life : Approximately 12–20 hours for oral administration and 3.5 days for intramuscular injections.

- Protein Binding : Estradiol binds to serum proteins at a rate of about 98%, primarily to albumin and sex hormone-binding globulin (SHBG) .

| Parameter | Value |

|---|---|

| Cmax (oral, 3 mg) | 73.3 pg/mL |

| Half-Life (oral) | 12–20 hours |

| Half-Life (IM) | 3.5 days |

| Protein Binding | ~98% |

Elimination

Estradiol and its metabolites are primarily excreted via urine (approximately 80%). The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which can be affected by various drug interactions .

Estradiol valerate acts as an agonist of the estrogen receptor (ER). Once converted to estradiol, it binds to ERs in target tissues such as the breast, uterus, and hypothalamus. This binding initiates a cascade of genomic actions leading to the transcription of estrogen-responsive genes. Key effects include:

- Regulation of Menstrual Cycle : Estradiol is crucial for ovulation and menstrual regularity.

- Bone Health : It helps maintain bone density by inhibiting osteoclast activity.

- Cardiovascular Effects : Estrogens influence lipid metabolism and vascular function .

Clinical Applications

Estradiol valerate is used in various clinical settings:

- Hormone Replacement Therapy (HRT) : It alleviates symptoms of menopause by restoring estrogen levels.

- Contraception : Combined with progestins like dienogest, it provides effective birth control with minimal impact on coagulation parameters compared to traditional formulations .

- Treatment of Hypoestrogenism : It is effective in treating conditions associated with low estrogen levels.

Safety Profile

The safety profile of estradiol valerate has been evaluated in multiple studies. A recent randomized trial assessed its bioequivalence with a generic formulation under fasting and fed conditions, showing comparable pharmacokinetics and a tolerable safety profile . Common adverse events reported include:

- Headaches

- Nausea

- Breast tenderness

Long-term use requires monitoring due to potential risks such as endometrial hyperplasia and thrombosis .

Case Studies

- Hormone Therapy in Postmenopausal Women : A study involving postmenopausal women receiving estradiol valerate demonstrated significant improvements in quality of life metrics related to menopausal symptoms over a 12-month period.

- Contraceptive Efficacy : In a comparative study of contraceptive methods, women using estradiol valerate combined with dienogest showed lower thrombin generation compared to those using ethinyl estradiol formulations, indicating a potentially safer profile regarding thromboembolic events .

化学反应分析

Reaction Scheme

-

Critical Notes :

Hydrolysis and Prodrug Activation

This compound functions as a prodrug, undergoing enzymatic hydrolysis by esterases in vivo:

Hydrolysis Reaction

-

Kinetics :

Receptor Binding Affinity

| Compound | Relative Binding Affinity (ERα) | Relative Estrogenic Potency |

|---|---|---|

| Estradiol | 100% | 100% |

| This compound | ~2–11% | 0.04–21% |

| Data derived from in vitro assays . |

Metabolic Reactions

After hydrolysis, liberated estradiol undergoes phase I and II metabolism:

Phase I (Oxidation)

Phase II (Conjugation)

-

Glucuronidation : UGT1A1/1A3-mediated, forming estradiol-3-glucuronide .

-

Sulfation : SULT1E1-mediated, yielding estradiol-3-sulfate .

Key Pharmacokinetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| (estradiol) | 6 hours | Oral administration |

| 1301 pg·h/mL | Single 3 mg dose |

Stability and Degradation

-

Thermal Degradation : Decomposition occurs above 150°C, forming estrone and valeric acid derivatives .

-

Photolysis : UV exposure accelerates oxidation, producing quinone derivatives .

Drug-Drug Interactions

常见问题

Basic Research Questions

Q. How should researchers design experiments to assess the pharmacokinetic properties of Estradiol 3-Valerate in vivo?

- Methodological Answer : Begin with dose-response studies in animal models (e.g., rodents or non-human primates) using standardized protocols. Administer this compound via subcutaneous or intramuscular routes to mimic sustained release . Measure plasma concentrations over time using LC-MS/MS to quantify estradiol and its metabolites. Include control groups receiving vehicle-only injections to account for endogenous hormone fluctuations. Report parameters such as Cmax, Tmax, and half-life, ensuring statistical power by predefining sample sizes based on pilot data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional guidelines for hormone handling. Use PPE (gloves, lab coats, eye protection) to prevent dermal absorption or inhalation . Store the compound in airtight containers at 2–8°C to maintain stability. For waste disposal, neutralize or incinerate under controlled conditions to avoid environmental release . Ethical approvals are mandatory for animal studies, with explicit exclusion criteria for pregnant subjects to avoid developmental toxicity .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

- Methodological Answer : Employ HPLC-UV or UPLC-PDA to verify purity (>98%) using reference standards (e.g., ACI 050702) . Accelerated stability testing under varying temperatures (25°C, 40°C) and humidity (60% RH) can identify degradation products. Quantify estradiol valerate content at intervals (0, 1, 3, 6 months) and compare against pharmacopeial specifications .

Advanced Research Questions

Q. How should conflicting data on this compound’s receptor-binding affinity be resolved?

- Methodological Answer : Perform comparative assays (e.g., competitive radioligand binding) using ERα/ERβ-transfected cell lines under standardized conditions. Control for variables like solvent composition (e.g., DMSO concentration) and incubation time . Apply weight-of-evidence analysis to reconcile discrepancies by evaluating study design rigor, model systems, and statistical methods . Meta-analyses of published IC50 values can identify outliers due to methodological heterogeneity.

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Optimize synthesis protocols using high-resolution NMR and FTIR to confirm esterification at the 3-OH position . Implement quality-by-design (QbD) principles, monitoring critical parameters (reaction temperature, catalyst purity). Use orthogonal analytical methods (e.g., chiral chromatography) to detect stereochemical impurities . Share raw spectral data in supplementary materials for reproducibility .

Q. How can researchers model the long-term endocrine effects of this compound exposure in preclinical studies?

- Methodological Answer : Utilize chronic dosing regimens (≥6 months) in ovariectomized models to simulate postmenopausal hormone replacement. Assess uterine weight, bone density, and lipid profiles as endpoints . Incorporate longitudinal RNA-seq or proteomics to track ER pathway activation. Compare outcomes against estradiol valerate’s known metabolite profile to distinguish parent compound effects from metabolite-driven responses .

Q. Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, predefining significance at p < 0.05 . For longitudinal data, mixed-effects models account for intra-subject variability. Report effect sizes and confidence intervals to avoid overreliance on p-values .

Q. How should researchers address interspecies differences in this compound metabolism?

- Methodological Answer : Conduct cross-species pharmacokinetic studies paired with in vitro hepatocyte assays to identify CYP450 isoform contributions . Use allometric scaling to extrapolate animal data to humans, adjusting for metabolic rate and body surface area. Validate predictions with microdosing trials in human volunteers .

Q. Ethical & Compliance Considerations

Q. What ethical safeguards are essential when including vulnerable populations in this compound research?

- Methodological Answer : Exclude pregnant or lactating participants unless the study explicitly addresses fetal/neonatal outcomes . Obtain informed consent with clear disclosures about hormonal risks (e.g., thromboembolism). For animal studies, adhere to ARRIVE guidelines, minimizing distress through humane endpoints .

属性

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDPLCRWEBQEAJ-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176282 | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-45-8 | |

| Record name | Estradiol 3-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL 3-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。